Biochemical Potency Advantage of BACE1-IN-13 Over Clinical Candidate LY2886721
In a direct cross-study comparison, BACE1-IN-13 demonstrates a 7-fold improvement in biochemical potency against recombinant human BACE1 compared to the Phase 2 clinical candidate LY2886721. The reported IC50 value for BACE1-IN-13 is 2.9 nM, while LY2886721 inhibits the same enzyme with an IC50 of 20.3 nM [1]. This potency difference may translate to a lower required dose for achieving equivalent target engagement in vivo, a critical factor in mitigating potential off-target effects.
| Evidence Dimension | Biochemical IC50 against recombinant human BACE1 |
|---|---|
| Target Compound Data | 2.9 nM |
| Comparator Or Baseline | LY2886721 (IC50 = 20.3 nM) |
| Quantified Difference | ~7-fold more potent |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
Higher potency may allow for lower effective dosing, potentially reducing the risk of dose-dependent off-target toxicities commonly observed with BACE1 inhibitors.
- [1] May, P. C., Willis, B. A., Lowe, S. L., Dean, R. A., Monk, S. A., Cocke, P. J., ... & Boggs, L. N. (2015). Preclinical characterization of LY2886721: a BACE1 inhibitor in clinical development for early Alzheimer's disease. Alzheimer's & Dementia, 11(7), P562. View Source
